5,8-Epoxytretinoin, R,S-(+/-)-
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Overview
Description
5,8-Epoxytretinoin: is a racemic mixture of two enantiomers (R and S) of the compound. Its chemical formula is C20H28O3 . The compound belongs to the retinoid family and is structurally related to retinoic acid. Retinoids play essential roles in cell differentiation, growth, and development.
Preparation Methods
Synthetic Routes:
- Epoxidation reactions typically use peracids (e.g., peracetic acid) as oxidizing agents.
- The stereochemistry of the resulting epoxy compound is racemic due to the starting material’s achiral nature.
5,8-Epoxytretinoin: can be synthesized through various routes. One common method involves epoxidation of tretinoin (all-trans-retinoic acid) at positions 5 and 8.
Industrial Production:
- Industrial production methods may involve large-scale synthesis using optimized conditions.
- Detailed industrial processes are proprietary, but they likely follow similar principles as laboratory-scale synthesis.
Chemical Reactions Analysis
5,8-Epoxytretinoin: undergoes several reactions:
Epoxidation: Formation of the epoxy ring at positions 5 and 8.
Hydrolysis: Cleavage of the epoxy ring under acidic or basic conditions.
Isomerization: Interconversion between the R and S enantiomers.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Common reagents:
- Epoxidation: Peracids (e.g., peracetic acid).
- Hydrolysis: Acidic or basic conditions.
- Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
- Oxidation: Chromium-based reagents (e.g., chromic acid).
Major products:
- The primary product is 5,8-epoxytretinoin , which exists as a racemic mixture.
Scientific Research Applications
Chemistry: Studying the reactivity of epoxy compounds and their derivatives.
Biology: Investigating the effects of retinoids on cellular processes.
Medicine: Potential applications in dermatology (e.g., treating acne, psoriasis) and cancer therapy.
Industry: Formulating cosmetic products (e.g., skin creams) and pharmaceuticals.
Mechanism of Action
- Activation of these receptors regulates gene expression, affecting cell differentiation, proliferation, and apoptosis.
5,8-Epoxytretinoin: likely exerts its effects through nuclear receptors (retinoic acid receptors, RARs) and retinoid X receptors (RXRs).
Comparison with Similar Compounds
- Similar compounds include other retinoids (e.g., all-trans-retinoic acid, isotretinoin).
5,8-Epoxytretinoin: is unique due to its specific epoxy ring placement.
Properties
CAS No. |
129520-11-2 |
---|---|
Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2E,4E,6E)-7-[(2S,7aR)-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl]-3-methylocta-2,4,6-trienoic acid |
InChI |
InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9+/t16-,20+/m0/s1 |
InChI Key |
QDOSIDVGVRAXSE-VNBDLKDYSA-N |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(\C)/[C@@H]1C=C2[C@](O1)(CCCC2(C)C)C |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C |
Origin of Product |
United States |
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